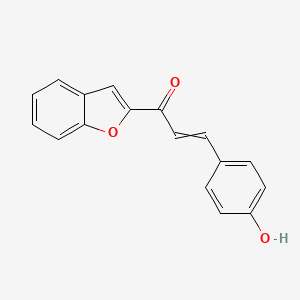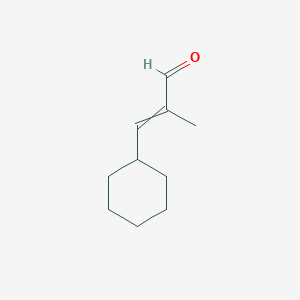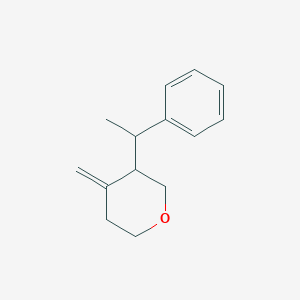
4-Methylidene-3-(1-phenylethyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylidene-3-(1-phenylethyl)oxane is an organic compound with a complex structure that includes a phenylethyl group and an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-3-(1-phenylethyl)oxane typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of oxindole with para-substituted aromatic aldehydes . The reaction conditions often include the use of a base such as piperidine in an ethanol solvent, and the reaction is carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylidene-3-(1-phenylethyl)oxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation techniques, often employing catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced hydrocarbons.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
4-Methylidene-3-(1-phenylethyl)oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Methylidene-3-(1-phenylethyl)oxane involves its interaction with specific molecular targets. For instance, its anticancer properties are attributed to its ability to inhibit VEGFR-2 and PDGFR, which are involved in angiogenesis . The compound’s structure allows it to bind to these receptors, blocking their activity and thereby inhibiting the growth of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromobenzylidene-1,3-dihydro-2H-indol-2-one
- 4-Chlorobenzylidene-1,3-dihydro-2H-indol-2-one
- 4-Methoxybenzylidene-1,3-dihydro-2H-indol-2-one
- 4-Methylbenzylidene-1,3-dihydro-2H-indol-2-one
- 4-Nitrobenzylidene-1,3-dihydro-2H-indol-2-one
Uniqueness
4-Methylidene-3-(1-phenylethyl)oxane is unique due to its specific structural features, such as the presence of a phenylethyl group and an oxane ring
Eigenschaften
CAS-Nummer |
93414-34-7 |
|---|---|
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
4-methylidene-3-(1-phenylethyl)oxane |
InChI |
InChI=1S/C14H18O/c1-11-8-9-15-10-14(11)12(2)13-6-4-3-5-7-13/h3-7,12,14H,1,8-10H2,2H3 |
InChI-Schlüssel |
ZDIWCMUEENJGPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1COCCC1=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


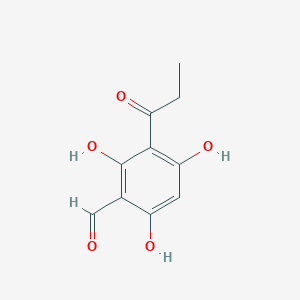
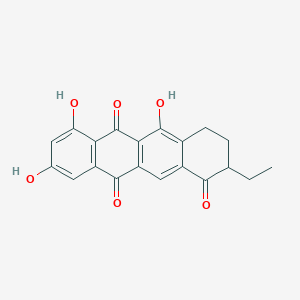

methanone](/img/structure/B14343892.png)
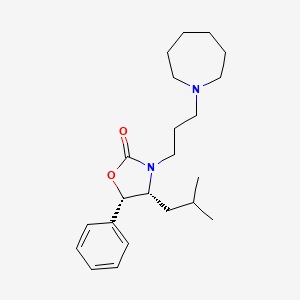
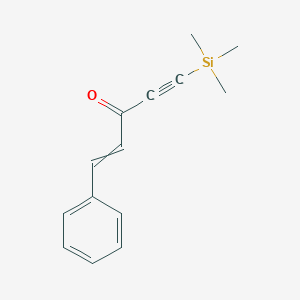
![N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14343902.png)

![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)
